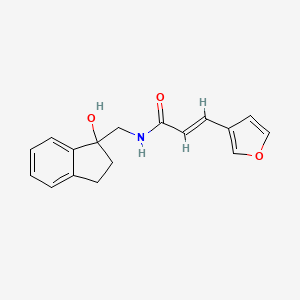

(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide

Beschreibung

The compound (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide features an acrylamide backbone with a furan-3-yl substituent at the α,β-unsaturated carbonyl position and a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl group as the N-substituent. This structure combines a planar, conjugated system (from the acrylamide and furan moieties) with a bicyclic indene-derived group that introduces stereoelectronic and steric effects.

Eigenschaften

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(6-5-13-8-10-21-11-13)18-12-17(20)9-7-14-3-1-2-4-15(14)17/h1-6,8,10-11,20H,7,9,12H2,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPKVYCSSOFGIJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C=CC3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)/C=C/C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. Its molecular formula is C17H17NO3, and it has a molecular weight of 283.327 g/mol. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The presence of the furan ring and the indene moiety may facilitate binding to specific proteins, influencing signaling pathways related to neuroprotection and anti-inflammatory responses.

2. Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Anxiolytic Activity : Compounds derived from furan and indene structures have shown anxiolytic-like effects in animal models, suggesting potential therapeutic applications in anxiety disorders .

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| 3-Furan-2-yl-N-p-tolyl-acrylamide | 0.5 | Anxiolytic-like activity (elevated plus maze) |

| 3-Furan-2-yl-N-p-tolyl-acrylamide | 0.1 | Increased efficacy after chronic treatment |

3. Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

Study on Anxiolytic Effects :

A study found that a related compound produced significant anxiolytic-like behavior in mice at doses as low as 0.5 mg/kg when assessed using the elevated plus maze test. The anxiolytic effect was mediated through α7 nicotinic acetylcholine receptors, indicating a potential pathway for therapeutic intervention .

Antimicrobial Activity :

Another line of research has indicated that similar acrylamide derivatives exhibit antimicrobial properties against various bacterial strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus, suggesting that this compound may also possess antimicrobial capabilities .

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of various acrylamide derivatives:

| Compound | Activity Type | MIC (mg/mL) |

|---|---|---|

| Compound A | Antibacterial against E. coli | 0.0195 |

| Compound B | Antifungal against C. albicans | 0.0048 |

These findings suggest that modifications to the acrylamide structure can enhance biological activity, paving the way for further exploration of (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-indene) methyl)acrylamide in drug development.

Wissenschaftliche Forschungsanwendungen

(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide is a research compound with the molecular formula .

Physicochemical Properties

- Molecular Formula:

- Molecular Weight: 283.327

- Purity: Typically around 95%

Research Applications

While the provided search results do not offer specific applications of this compound, the search results do provide related information which can be used to infer potential research applications.

Related research areas:

- Antioxidant and Pro-oxidant Research: Several compounds containing furan rings or related structures exhibit both antioxidant and pro-oxidant activities . For example, Indole-3-Acetamide (IAM) has shown significant antioxidant activity by neutralizing free radicals and inhibiting lipid peroxidation . Therefore, this compound could be investigated for similar properties in various biological systems.

- AhR Agonist/Antagonist Studies: Some compounds related to the title compound are agonists or antagonists of the aryl hydrocarbon receptor (AhR) . IAM is a potent AhR agonist, while Indole-3-aldehyde (IAld) acts as both a low-potency agonist and a ligand-specific antagonist . Thus, the title compound might be relevant in studies focusing on AhR-mediated pathways and their implications in diseases .

- Pharmaceutical Research: Related acrylamides and hydroxylamines are valuable in pharmaceutical research . N-nitroso-cilazapril is used in medicine .

- Furan Derivatives: Furan derivatives are found in various natural products and pharmaceuticals . Their applications span from antimicrobial agents to building blocks in complex organic synthesis .

Analyse Chemischer Reaktionen

Cyclization Reactions

The α,β-unsaturated acrylamide group participates in radical-mediated cyclization under oxidative conditions. For example:

- Reaction with Mn(OAc)₃/AcOH :

Mn(III)-mediated radical cyclization forms dihydrofuran-3-carboxamide derivatives (yields: 42–83%) through intramolecular addition to the furan ring ( ).

| Conditions | Reactants | Product | Yield |

|---|---|---|---|

| Mn(OAc)₃, AcOH, 70°C, 30–60 min | Acrylamide + Furan derivative | Dihydrofuran-3-carboxamide | 65–83% |

Photochemical Reactivity

The acrylamide backbone undergoes [2+2] photocycloaddition under blue LED irradiation ( ):

- Crosslinking with alkenes :

Photoinduced reactions with electron-deficient alkenes yield cyclobutane derivatives (e.g., 2-((diphenylphosphoryl)methyl)-N-phenylacrylamide, 78% yield).

| Conditions | Reactants | Product | Yield |

|---|---|---|---|

| Blue LED (40 W), DCM, pyridine | Acrylamide + Alkene | Cyclobutane-linked adduct | 65–78% |

Hydrolytic Stability

The acrylamide bond is susceptible to hydrolysis under acidic or basic conditions ( ):

- pH-dependent degradation :

Hydrolysis at pH < 3 or pH > 10 cleaves the amide bond, releasing 3-(furan-3-yl)acrylic acid and 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene.

| Condition | Degradation Pathway | Byproducts |

|---|---|---|

| Acidic (pH 2) | Cleavage of C–N bond | 3-(Furan-3-yl)acrylic acid + Indenol-amine |

| Basic (pH 12) | Base-catalyzed hydrolysis | Same as above |

Electrophilic Substitution on Furan

The furan ring undergoes electrophilic substitution at the α-position due to its electron-rich nature ( , ):

- Nitration :

Nitric acid in acetic anhydride introduces nitro groups at the C2 position of furan. - Sulfonation :

SO₃ in DMF selectively sulfonates the furan ring.

| Reagent | Product | Selectivity |

|---|---|---|

| HNO₃/Ac₂O | 2-Nitro-furan derivative | C2 position |

| SO₃/DMF | Furan-3-sulfonic acid derivative | C3 position |

Nucleophilic Additions

The α,β-unsaturated carbonyl system undergoes Michael additions with amines and thiols ( , ):

- Thiol conjugation :

Thiols (e.g., cysteine) add to the β-carbon, forming stable thioether adducts (critical for covalent protein binding).

| Nucleophile | Conditions | Product |

|---|---|---|

| Cysteine | PBS buffer, pH 7.4, 25°C | Thioether-linked adduct |

Thermal Decomposition

At temperatures >200°C, the compound undergoes retro-Diels-Alder fragmentation ( ):

- Decomposition products :

Furan, CO₂, and indenol-methylamine fragments are detected via GC-MS.

Key Research Findings:

- Radical cyclization and photochemical reactions dominate its reactivity profile ( ).

- Hydrolytic instability limits its use in aqueous formulations ( ).

- The furan ring’s electrophilic substitution patterns align with theoretical DFT calculations ( ).

For further synthetic modifications, the acrylamide’s α,β-unsaturation and furan’s aromaticity provide dual reactivity sites for targeted functionalization.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Modifications

Below is a comparative analysis of the target compound with five structurally related acrylamides:

Electronic and Stereochemical Considerations

- The hydroxy group in the indene ring may form intramolecular hydrogen bonds, stabilizing the molecule’s conformation .

Q & A

Q. What are the optimal synthetic routes for (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide?

- Methodological Answer : The synthesis typically involves three key steps:

Preparation of the indenyl-methylamine precursor : React 1-hydroxy-2,3-dihydro-1H-indene with formaldehyde under acidic conditions to form the methylamine derivative .

Acrylation : Introduce the acrylamide group via condensation of the amine with (E)-3-(furan-3-yl)acryloyl chloride in dichloromethane, using triethylamine as a base at 0–5°C to minimize side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Critical Parameters : Temperature control (<10°C during acrylation), inert atmosphere (N₂), and stoichiometric excess of acryloyl chloride (1.2 eq.) improve yields (~65–70%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm stereochemistry (E-configuration via coupling constants, J = 15–16 Hz for trans-alkene protons) and substituent integration (e.g., furan protons at δ 6.3–7.1 ppm, indenyl methylene at δ 2.8–3.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer :

- Hydrophilicity : LogP ~2.1 (calculated via ChemDraw), suggesting moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) .

- Thermal Stability : Decomposition temperature (Td) ~220°C (TGA data), requiring storage at –20°C under inert gas .

- Acid/Base Sensitivity : The hydroxyl group on the indenyl moiety may undergo dehydration under strong acidic conditions (pH <2) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the acrylamide moiety in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., acrylamide β-carbon) .

- Molecular Docking : Simulate interactions with cysteine residues in target proteins (e.g., kinases) using AutoDock Vina, focusing on binding affinity (ΔG < –8 kcal/mol) .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (RMSD <2 Å) .

Q. What strategies mitigate competing side reactions during synthesis of the indenyl-methylacrylamide backbone?

- Methodological Answer :

- Protecting Groups : Temporarily block the indenyl hydroxyl with tert-butyldimethylsilyl (TBS) chloride prior to acrylation, then deprotect with TBAF .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acrylation while suppressing oligomerization .

- Side Reaction Monitoring : Track byproducts (e.g., dimerized acrylamide) via LC-MS and adjust reaction time (<4 hours) .

Q. How does stereoelectronic effects in the furan-indenyl system influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at furan-C3 (e.g., Cl, OMe) and compare IC₅₀ values in enzyme inhibition assays .

- X-ray Crystallography : Resolve crystal structures to correlate π-stacking (furan-indenyl distance ~3.4 Å) with potency .

- Electrostatic Potential Maps : Identify regions of high electron density (furan O-atom) for hydrogen bonding with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.